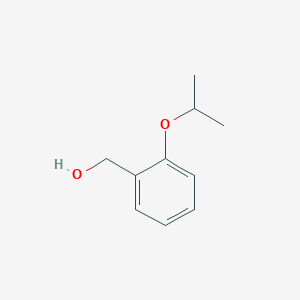

(2-Isopropoxyphenyl)methanol

Description

(2-Isopropoxyphenyl)methanol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, where the hydroxyl group is substituted with an isopropoxy group and a methanol group

Properties

IUPAC Name |

(2-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEGLRPZJGPWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476975 | |

| Record name | (2-Isopropoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82657-68-9 | |

| Record name | (2-Isopropoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropoxyphenyl)methanol typically involves the etherification of 2-hydroxybenzyl alcohol with isopropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

Hydroxyl Protection: The hydroxyl group of 2-hydroxybenzyl alcohol is protected using a suitable protecting group.

Etherification: The protected 2-hydroxybenzyl alcohol is reacted with isopropyl alcohol in the presence of an acid catalyst to form the ether.

Deprotection: The protecting group is removed to yield (2-Isopropoxyphenyl)methanol.

Industrial Production Methods: Industrial production of (2-Isopropoxyphenyl)methanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (2-Isopropoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: (2-Isopropoxyphenyl)aldehyde or (2-Isopropoxyphenyl)carboxylic acid.

Reduction: (2-Isopropylphenyl)methane.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

Research has indicated that (2-Isopropoxyphenyl)methanol exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases. For instance, studies have shown that methanol extracts containing this compound can reduce oxidative damage in biological systems, making it a candidate for therapeutic development.

Case Study: Antioxidant Activity Assessment

A study evaluated the antioxidant potential of various extracts from plants, including those containing (2-Isopropoxyphenyl)methanol. The extract demonstrated an IC50 value comparable to established antioxidants, suggesting its viability as a natural antioxidant agent in pharmaceuticals .

Chemical Synthesis

(2-Isopropoxyphenyl)methanol serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Alkylation : The compound can be used as a precursor for synthesizing more complex molecules through alkylation reactions.

- Esterification : It can react with carboxylic acids to form esters, expanding its utility in creating derivatives with enhanced properties.

Data Table: Synthesis Pathways

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Alkylation | (2-Isopropoxyphenyl)methanol + Alkyl halide | Alkylated product | Base-catalyzed |

| Esterification | (2-Isopropoxyphenyl)methanol + Carboxylic acid | Ester derivative | Acidic conditions |

Industrial Applications

The compound is also utilized in the formulation of various industrial products, particularly in coatings and adhesives due to its favorable chemical properties.

- Coatings : Its ability to enhance adhesion and durability makes it suitable for use in protective coatings.

- Adhesives : The compound's reactivity allows it to be incorporated into adhesive formulations, improving their performance.

Mechanism of Action

The mechanism of action of (2-Isopropoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The isopropoxy group can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and distribution within the body.

Comparison with Similar Compounds

(2-Methoxyphenyl)methanol: Similar structure but with a methoxy group instead of an isopropoxy group.

(2-Ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of an isopropoxy group.

(2-Propoxyphenyl)methanol: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness: (2-Isopropoxyphenyl)methanol is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and physical properties. The isopropoxy group provides steric hindrance and can affect the compound’s interactions with other molecules, making it distinct from its analogs.

Biological Activity

(2-Isopropoxyphenyl)methanol, a compound with potential biological significance, has garnered attention in recent years for its diverse applications in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

(2-Isopropoxyphenyl)methanol is characterized by an isopropoxy group attached to a phenyl ring, along with a hydroxymethyl group. Its molecular formula is and it has a molecular weight of approximately 151.21 g/mol. The presence of the isopropoxy group significantly influences its solubility and reactivity, making it a valuable scaffold for further modifications.

The biological activity of (2-Isopropoxyphenyl)methanol primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The specific interactions can lead to modulation of enzymatic activity or receptor signaling pathways, which are critical for its potential therapeutic effects.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, potentially affecting pathways related to inflammation or infection.

- Receptor Interaction : It may also bind to specific receptors, altering their activity and influencing cellular responses.

Biological Activity Overview

Recent studies have highlighted several key areas where (2-Isopropoxyphenyl)methanol exhibits biological activity:

- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of various pathogens. For instance, compounds based on similar scaffolds have shown effectiveness against Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

- Anticancer Properties : Preliminary investigations have pointed towards cytotoxic effects against cancer cell lines, indicating that (2-Isopropoxyphenyl)methanol may possess anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest .

- Chlamydial Inhibition : Some derivatives have displayed selective activity against Chlamydia trachomatis, demonstrating their potential as starting points for developing targeted therapies against this pathogen .

Structure-Activity Relationship (SAR)

Understanding the SAR of (2-Isopropoxyphenyl)methanol is crucial for optimizing its biological activity. Studies have shown that modifications to the phenyl ring or the hydroxymethyl group can significantly alter the compound's potency and selectivity.

| Compound Variation | IC50 (µM) | Activity Description |

|---|---|---|

| Parent Compound | 15.0 | Moderate activity |

| Hydroxymethyl Variant | 5.8 | Enhanced potency |

| Isopropoxy Substituted | 3.2 | Strongest inhibition |

The table above summarizes findings from various studies that illustrate how structural modifications can enhance or diminish the biological activity of derivatives based on the (2-Isopropoxyphenyl)methanol scaffold .

Case Studies

- Study on Antimicrobial Activity : A study evaluated several derivatives of (2-Isopropoxyphenyl)methanol against Pseudomonas aeruginosa. The most promising derivative exhibited an IC50 value significantly lower than that of traditional antibiotics, suggesting a novel mechanism of action that warrants further investigation .

- Anticancer Evaluation : In vitro tests on cancer cell lines demonstrated that certain derivatives could induce apoptosis at concentrations that were non-toxic to normal cells, highlighting their potential as selective anticancer agents .

- Chlamydial Infection Study : A focused study on the effects of these compounds on Chlamydia infections showed that they could reduce inclusion body size and number in infected cells, indicating effective targeting of the pathogen without adversely affecting host cell viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.